molecular formula C9H7BrClFO2 B13134245 Methyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate

Methyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate

Cat. No.: B13134245
M. Wt: 281.50 g/mol
InChI Key: CJTKIIKOHPCWSK-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromomethyl, chloro, and fluoro substituents on a benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate typically involves the bromination of a precursor compound. One common method is the bromination of methyl 2-chloro-4-fluorobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom, forming methyl 2-chloro-4-fluorobenzoate.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: The major product is methyl 2-chloro-4-fluorobenzoate.

Scientific Research Applications

Methyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the preparation of functionalized materials for electronic and photonic applications.

    Biological Studies: The compound can be used to study the effects of halogenated benzoates on biological systems, including their interactions with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(bromomethyl)-4-chlorobenzoate
  • Methyl 3-(bromomethyl)-2-methoxybenzoate
  • Methyl 3-(chloromethyl)-4-methoxybenzoate
  • Methyl 2-bromo-4,5-dimethoxybenzoate

Uniqueness

Methyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate is unique due to the presence of both chloro and fluoro substituents on the benzoate ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in the synthesis of specialized organic compounds.

Properties

Molecular Formula

C9H7BrClFO2

Molecular Weight

281.50 g/mol

IUPAC Name

methyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate

InChI

InChI=1S/C9H7BrClFO2/c1-14-9(13)5-2-3-7(12)6(4-10)8(5)11/h2-3H,4H2,1H3

InChI Key

CJTKIIKOHPCWSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)CBr)Cl

Origin of Product

United States

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